Hdac8-IN-1

Description

Properties

IUPAC Name |

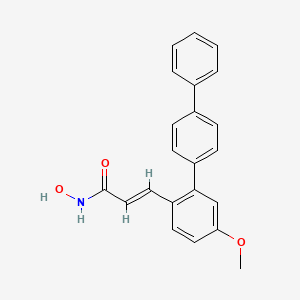

(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPRZYGCOMVHO-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hdac8-IN-1: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8), a class I HDAC enzyme, has emerged as a significant therapeutic target in oncology. Its overexpression is implicated in the progression of various cancers, including neuroblastoma, T-cell lymphoma, and acute myeloid leukemia (AML). Hdac8-IN-1 is a potent and selective inhibitor of HDAC8, serving as a critical tool for elucidating the biological functions of this enzyme and as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively binding to the active site of the HDAC8 enzyme, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of both histone and non-histone protein substrates of HDAC8. The accumulation of acetylated proteins triggers a cascade of cellular events, culminating in cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high selectivity and potent anti-cancer properties.

| Parameter | Value | Cell Line/System | Citation |

| HDAC8 IC50 | 27.2 nM | Recombinant Human HDAC8 | [1] |

| HDAC1 IC50 | ≥3,000 nM | Recombinant Human HDAC1 | [1] |

| HDAC2 IC50 | ≥3,000 nM | Recombinant Human HDAC2 | [1] |

| HDAC3 IC50 | ≥3,000 nM | Recombinant Human HDAC3 | [1] |

| HDAC4 IC50 | ≥3,000 nM | Recombinant Human HDAC4 | [1] |

| HDAC6 IC50 | ≥3,000 nM | Recombinant Human HDAC6 | [1] |

| HDAC10 IC50 | ≥3,000 nM | Recombinant Human HDAC10 | [1] |

| HDAC11 IC50 | ≥3,000 nM | Recombinant Human HDAC11 | [1] |

| Cytotoxicity IC50 (A549) | 7.9 µM | Human Lung Carcinoma | [1] |

| Cytotoxicity IC50 (H1299) | 7.2 µM | Human Non-Small Cell Lung Carcinoma | [1] |

| Cytotoxicity IC50 (CL1-5) | 7.0 µM | Human Lung Adenocarcinoma | [1] |

| Apoptosis IC50 (32D-CM) | 4.25 µM | Inv(16) Acute Myeloid Leukemia Model | [2] |

Signaling Pathways Modulated by this compound

This compound impacts critical signaling pathways that govern cell survival and proliferation. The two primary pathways affected are the p53 tumor suppressor pathway and the PI3K/AKT survival pathway.

Activation of the p53 Pathway

This compound-mediated inhibition of HDAC8 leads to the hyperacetylation of the tumor suppressor protein p53. Acetylation of p53, particularly at key lysine residues, enhances its stability and transcriptional activity. This, in turn, upregulates the expression of p53 target genes, such as p21, which promotes cell cycle arrest, and pro-apoptotic proteins like BAX, leading to apoptosis.

Inhibition of the PI3K/AKT Pathway

HDAC8 has been shown to positively regulate the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation. HDAC8 can deacetylate and activate AKT. By inhibiting HDAC8, this compound can lead to a decrease in AKT phosphorylation (activation), thereby suppressing downstream pro-survival signals and contributing to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-p53, total p53, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

This compound is a highly selective and potent inhibitor of HDAC8 that demonstrates significant anti-cancer activity. Its mechanism of action is centered on the induction of hyperacetylation of HDAC8 substrates, leading to the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival PI3K/AKT pathway. These molecular events culminate in cell cycle arrest and apoptosis in cancer cells. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of HDAC8 inhibition.

References

Hdac8-IN-1 Target Validation in Neuroblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: HDAC8 as a Promising Target in Neuroblastoma

Neuroblastoma, a common solid tumor in children, often exhibits poor prognosis, particularly in cases with MYCN amplification.[1] Histone deacetylases (HDACs) have emerged as critical regulators of gene expression in cancer, and their inhibition is a promising therapeutic strategy.[2][3][4] Among the HDAC family, HDAC8 is frequently overexpressed in advanced-stage neuroblastoma and its high expression correlates with poor patient outcomes.[3]

Selective inhibition of HDAC8 has been shown to decrease neuroblastoma cell proliferation, induce a G0/G1 cell cycle arrest, and promote neuronal differentiation.[1][3] These effects are often associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of the MYCN oncogene.[1] Hdac8-IN-1 is a potent and selective inhibitor of HDAC8, making it a valuable tool for validating HDAC8 as a therapeutic target in neuroblastoma.

Quantitative Data on the Effects of Selective HDAC8 Inhibition

The following tables summarize the effects of selective HDAC8 inhibitors on various neuroblastoma cell lines. This data, derived from studies on inhibitors with similar selectivity profiles to this compound, provides a benchmark for expected experimental outcomes.

Table 1: Cytotoxicity of Selective HDAC8 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 | Reference |

| Jurkat | T-cell Lymphoma | PCI-34051 | 10 nM | [3] |

| OVCAR-3 | Ovarian Cancer | PCI-34051 | 6 µM | [3] |

Note: Specific IC50 values for this compound in neuroblastoma cell lines are not currently available in the literature. The data presented for PCI-34051, a well-characterized selective HDAC8 inhibitor, can be used as a reference.

Table 2: Effect of HDAC8 Inhibition on Cell Viability in Neuroblastoma Cell Lines

| Cell Line | Treatment | Observation | Reference |

| BE(2)-C, IMR-32, Kelly, SH-SY5Y, SK-N-AS | Cpd2 (40 µM) or PCI-34051 (4 µM) for 6 days | Significantly decreased cell numbers | [1] |

Table 3: Effect of HDAC8 Knockdown on Cell Cycle Distribution in Neuroblastoma

| Cell Line | Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| BE(2)-C | Negative Control siRNA | 67% | 25% | 8% | [5] |

| BE(2)-C | HDAC8 siRNA | 85% | 11% | 4% | [5] |

Note: This data represents the effect of HDAC8 knockdown, which is expected to phenocopy the effects of a highly selective inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the targeting of HDAC8 by this compound in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of HDAC8, acetylated histones (as a marker of HDAC inhibition), and downstream targets like p21 and MYCN.

Materials:

-

Neuroblastoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-HDAC8, anti-acetyl-Histone H3, anti-p21, anti-MYCN, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat neuroblastoma cells with this compound at various concentrations for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is used as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in neuroblastoma cells following treatment with this compound.

Materials:

-

Neuroblastoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 48 hours.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of neuroblastoma cells.

Materials:

-

Neuroblastoma cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Validation

Caption: Experimental workflow for validating this compound in neuroblastoma.

HDAC8 Signaling Pathway in Neuroblastoma

Caption: Proposed HDAC8 signaling pathway in neuroblastoma.

Conclusion

The selective inhibition of HDAC8 represents a promising therapeutic strategy for neuroblastoma. This compound, as a potent and selective inhibitor, is an invaluable tool for further elucidating the role of HDAC8 in neuroblastoma pathogenesis and for preclinical validation of this therapeutic approach. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for researchers to effectively validate this compound and similar molecules in neuroblastoma cell lines. Further investigation into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to advance its potential clinical application.

References

- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

The Selectivity Profile of a Potent HDAC8 Inhibitor: A Technical Guide

An In-depth Analysis of PCI-34051's Activity Across Class I Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Note: While the initial topic requested was "Hdac8-IN-1," publicly available, detailed selectivity data and experimental protocols for a compound with this specific designation could not be located. Therefore, this guide focuses on PCI-34051 , a well-characterized, potent, and selective HDAC8 inhibitor, to fulfill the core requirements of providing a comprehensive technical overview, including quantitative data, detailed experimental methodologies, and visual diagrams.

Introduction to HDAC8 and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] The class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are particularly important targets in drug discovery, especially in the context of cancer and other diseases.[1] While pan-HDAC inhibitors have shown therapeutic efficacy, they are often associated with off-target effects. This has driven the development of isoform-selective inhibitors to achieve a better therapeutic window. HDAC8, a unique member of the class I family, has emerged as a promising target, and selective inhibitors like PCI-34051 are valuable tools for both basic research and clinical development.

Quantitative Selectivity Profile of PCI-34051

The inhibitory activity of PCI-34051 across the class I HDAC isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (µM) | Fold Selectivity vs. HDAC8 |

| HDAC8 | 0.01 | - |

| HDAC1 | 4 | >200 |

| HDAC2 | >50 | >1000 |

| HDAC3 | >50 | >1000 |

Data compiled from multiple sources. Actual values may vary slightly between different experimental conditions and assay formats.[2][3]

Experimental Protocols

The determination of the selectivity profile of an HDAC inhibitor like PCI-34051 relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro fluorometric HDAC activity assay.

Principle of the Assay

This assay measures the enzymatic activity of HDACs through a two-step reaction. First, the HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine residue coupled to a fluorophore. In the second step, a developing reagent, typically a protease, cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.[4] The inhibitory effect of a compound is determined by measuring the reduction in the fluorescent signal in the presence of the inhibitor.

Materials and Reagents

-

Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Inhibitor (PCI-34051)

-

Developing Reagent (e.g., Trypsin in a suitable buffer)

-

Trichostatin A (TSA) as a positive control for pan-HDAC inhibition

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Fluorescence microplate reader

Step-by-Step Assay Protocol

-

Compound Preparation:

-

Prepare a stock solution of PCI-34051 in DMSO.

-

Perform serial dilutions of the stock solution in HDAC Assay Buffer to create a range of desired concentrations for IC50 determination. Also, prepare a vehicle control (DMSO in assay buffer).

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer.

-

Dilute the fluorogenic HDAC substrate to its working concentration in HDAC Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Diluted PCI-34051 or vehicle control.

-

Diluted HDAC enzyme.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.

-

-

Reaction Incubation and Termination:

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically for each enzyme.

-

Stop the reaction by adding the Developing Reagent to each well.

-

-

Signal Detection:

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of PCI-34051 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro HDAC inhibition assay described above.

HDAC8 Signaling and Mechanism of PCI-34051 Action

HDAC8 deacetylates a number of non-histone proteins, thereby modulating their function. Key substrates include the structural maintenance of chromosomes 3 (SMC3) protein, a component of the cohesin complex, and p53.[1] The mechanism of action for PCI-34051 in inducing apoptosis in T-cell lymphoma has been linked to the activation of phospholipase C-gamma1 (PLCγ1) and a subsequent increase in intracellular calcium levels, leading to the activation of apoptotic pathways.[6]

Conclusion

PCI-34051 is a potent and highly selective inhibitor of HDAC8, demonstrating significant selectivity over other class I HDAC isoforms. The methodologies outlined in this guide provide a framework for the in vitro characterization of such inhibitors. The unique mechanism of action of PCI-34051, involving the induction of apoptosis through a calcium-dependent pathway, highlights the diverse cellular consequences of selective HDAC8 inhibition. Further research into the roles of HDAC8 and the development of selective inhibitors will continue to be a promising area for therapeutic intervention in various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. content.abcam.com [content.abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The discovery and development of Hdac8-IN-1 as a selective inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Hdac8-IN-1, a potent and selective small-molecule inhibitor of histone deacetylase 8 (HDAC8). This document details its discovery, chemical synthesis, mechanism of action, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to HDAC8 and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation and transcriptional repression.[1] HDACs are divided into four classes, with HDAC8 being a unique member of Class I.[2] Unlike other Class I HDACs, HDAC8 can function as a monomer and possesses distinct structural features.[1][2] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, making it a promising therapeutic target.[3][4] The development of selective HDAC8 inhibitors is a key strategy to minimize off-target effects and toxicities associated with pan-HDAC inhibitors.[2][5] this compound has emerged from these efforts as a valuable chemical probe to investigate the biological functions of HDAC8 and as a potential lead compound for drug development.

Discovery and Synthesis of this compound

This compound was identified through the screening of a library of candidate HDAC inhibitors.[6][7] A key discovery strategy involved a high-throughput, in-situ screening approach where compounds were synthesized and tested in 96-well plates without purification.[6] This method utilized the coupling of various hydrazides and aldehydes to generate a diverse library of potential inhibitors.[6]

The chemical name for this compound is (2E)-N-hydroxy-3-(5-methoxy[1,1′:4′,1′′-terphenyl]-2-yl)-2-propenamide.[3] Its synthesis is based on the principles of structure-activity relationship (SAR) studies of ortho-aryl N-hydroxycinnamides.[3]

Synthesis Workflow

The synthesis of this compound involves a multi-step process, which can be generalized as follows:

Caption: Generalized synthetic workflow for this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) |

| HDAC8 | 27.2[3][8] |

| HDAC1 | ≥3,000[3][8] |

| HDAC2 | ≥3,000[3][8] |

| HDAC3 | ≥3,000[3][8] |

| HDAC4 | ≥3,000[3][8] |

| HDAC6 | ≥3,000[3][8] |

| HDAC10 | ≥3,000[3][8] |

| HDAC11 | ≥3,000[3][8] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 7.9[8] |

| H1299 | Lung Cancer | 7.2[8] |

| CL1-5 | Lung Cancer | 7.0[8] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the selective inhibition of HDAC8's enzymatic activity. Like other hydroxamate-based HDAC inhibitors, this compound is believed to chelate the zinc ion in the active site of HDAC8, thereby blocking substrate access.[9] The inhibition of HDAC8 leads to the hyperacetylation of its substrates, which include both histone and non-histone proteins.[1] A key non-histone substrate of HDAC8 is the structural maintenance of chromosomes 3 (SMC3), a component of the cohesin complex.[4][10]

The downstream effects of HDAC8 inhibition are context-dependent and can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[11] In neuroblastoma, for instance, selective inhibition of HDAC8 has been shown to induce cell cycle arrest and differentiation, and these effects are linked to the cAMP-response element-binding protein (CREB).[11] Furthermore, HDAC8 inhibition can modulate the Akt/mTOR and PPAR-γ signaling pathways.[1]

Signaling Pathway Modulated by HDAC8 Inhibition

Caption: Putative signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against purified HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

This compound stock solution in DMSO

-

Microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted this compound or vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for Acetylated Substrates

Objective: To detect changes in the acetylation status of HDAC8 substrates in cells treated with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated SMC3, anti-SMC3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for a desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of acetylated proteins.

Conclusion

This compound is a valuable research tool for studying the specific roles of HDAC8 in health and disease. Its high potency and selectivity make it a superior probe compared to pan-HDAC inhibitors for elucidating the downstream consequences of HDAC8 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations and to advance the development of novel therapeutics targeting HDAC8.

References

- 1. Recent progress in synthetic strategies to develop potent, HDAC8-selective, small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Structure of ‘Linkerless’ Hydroxamic Acid Inhibitor-HDAC8 Complex Confirms the Formation of an Isoform-Specific Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Hdac8-IN-1 in primary cell cultures

An In-depth Technical Guide to the Biological Activity of Selective HDAC8 Inhibitors in Primary Cell Cultures

Introduction

Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent histone deacetylase that plays a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1][2] Its aberrant expression and activity are linked to a variety of diseases, including cancer, neurological disorders, and fibrotic diseases, making it a compelling therapeutic target.[1][3] Unlike other class I HDACs, HDAC8 has unique structural features and can be found in both the nucleus and cytoplasm.[1][4] The development of selective HDAC8 inhibitors is a key strategy to target HDAC8-related pathologies while minimizing off-target effects associated with pan-HDAC inhibitors.[1][3]

This technical guide focuses on the biological activity of selective HDAC8 inhibitors in primary cell cultures. As "Hdac8-IN-1" is not a standardized designation in published literature, this document will use the well-characterized and highly selective HDAC8 inhibitor, PCI-34051 , as the representative compound for this class. PCI-34051 is a potent inhibitor with an IC50 of 10 nM for HDAC8 and displays over 200-fold selectivity against other HDAC isoforms, making it an excellent tool for studying the specific functions of HDAC8.[5][6]

Quantitative Data on PCI-34051 Activity

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of PCI-34051.

Table 1: In Vitro Inhibitory Activity of PCI-34051

| Target | IC50 (nM) | Selectivity vs. HDAC8 |

|---|---|---|

| HDAC8 | 10 | - |

| HDAC1 | >2,000 | >200-fold |

| HDAC2 | >10,000 | >1000-fold |

| HDAC3 | >10,000 | >1000-fold |

| HDAC6 | >2,000 | >200-fold |

| HDAC10 | >10,000 | >1000-fold |

Data sourced from cell-free biochemical assays.[5][7][8]

Table 2: Effects of PCI-34051 on Primary Cell Cultures

| Primary Cell Type | Species | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Adult Subventricular Zone (SVZ) Cells | Mouse | 1-10 µM | Dose-dependent reduction in neurosphere diameter. | [9] |

| Glioma-Associated Microglia/Macrophages (GAMs) | Mouse, Human | Not specified | Shifts phenotype toward a pro-inflammatory/anti-tumoral state. | [10] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Not specified | No significant effect on M1 (iNOS) or M2 (Arg-1) polarization markers. | [11] |

| Primary Cortical Neurons | Mouse | Not specified | Pan-HDAC inhibitors (not specific to HDAC8) show protection against DNA damage-induced death. | [12] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Not specified | Growth inhibition (GI50) measured via Alamar Blue assay. | [5][7] |

| Human Smooth Muscle Cells (SMCs) | Human | - | High endogenous expression of HDAC8 detected via immunoblot. |[4] |

Experimental Protocols

Detailed methodologies for key experiments involving the treatment of primary cells with selective HDAC8 inhibitors are provided below.

Protocol 1: Neurosphere Proliferation Assay with Primary Adult SVZ Cells

This protocol is adapted from methodologies used to assess the role of HDAC8 in adult neural stem cell proliferation.[9]

1. Isolation of Adult SVZ Cells: a. Euthanize adult mice (e.g., C57BL/6) according to institutional guidelines. b. Dissect the brain and place it in ice-cold, sterile dissection medium (e.g., Hibernate-A). c. Under a dissecting microscope, isolate the subventricular zone (SVZ) tissue from the lateral walls of the lateral ventricles. d. Mince the tissue and digest with a papain or trypsin solution (e.g., 2.5 U/mL papain with 1 U/mL DNase I) at 37°C for 15-20 minutes. e. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. f. Pass the cell suspension through a 40 µm cell strainer to remove debris. g. Centrifuge the cells, resuspend in neurosphere growth medium, and perform a viable cell count using Trypan Blue.

2. Neurosphere Culture and Treatment: a. Plate the single-cell suspension in uncoated T25 flasks or 6-well plates at a density of 1 x 10^5 cells/mL. b. Culture in serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, N2, 20 ng/mL EGF, and 20 ng/mL bFGF). c. Incubate at 37°C in a 5% CO2 humidified incubator. d. After 24-48 hours, add PCI-34051 from a concentrated DMSO stock to achieve final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control. e. Culture for an additional 5-7 days until neurospheres are well-formed in the control group.

3. Analysis: a. Capture images of multiple fields of view for each condition using an inverted microscope. b. Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 neurospheres per condition. c. Calculate the average neurosphere diameter and standard deviation for each treatment group. d. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

Protocol 2: Cell Viability Assessment using Alamar Blue

This is a general protocol for assessing the cytotoxic or cytostatic effects of HDAC8 inhibition on adherent or suspension primary cells.[5][7]

1. Cell Plating: a. Isolate and prepare primary cells of interest (e.g., human umbilical vein endothelial cells, primary immune cells). b. Plate cells in a 96-well microplate at a predetermined optimal density. Allow adherent cells to attach for 12-24 hours.

2. Compound Treatment: a. Prepare serial dilutions of PCI-34051 in the appropriate cell culture medium. b. Add the diluted compound to the wells in triplicate. Include a vehicle control (DMSO) and a positive control for cell death if available. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. Alamar Blue Assay: a. Approximately 2-4 hours before the end of the incubation period, add Alamar Blue reagent to each well (typically 10% of the well volume). b. Continue to incubate the plate at 37°C, protected from light. c. Measure fluorescence using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Measurements can be taken at multiple time points.

4. Data Analysis: a. Subtract the fluorescence reading of a "medium only" blank from all experimental wells. b. Normalize the fluorescence values of treated wells to the vehicle control wells (representing 100% viability). c. Plot the normalized viability against the log of the inhibitor concentration. d. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the GI50 (concentration required to inhibit cell growth by 50%).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows modulated by selective HDAC8 inhibition.

Caption: HDAC8-mediated deacetylation of SMC3 is critical for cell cycle progression.

Caption: Experimental workflow for assessing HDAC8 inhibitor effects on neurosphere formation.

Caption: HDAC8 inhibition modulates the tumor immune microenvironment in glioma.[10]

References

- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel potential selective HDAC8 inhibitors by combine ligand-based, structure-based virtual screening and in-vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of Histone Deacetylase 8, a Class I Histone Deacetylase, Is Restricted to Cells Showing Smooth Muscle Differentiation in Normal Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. PCI 34051 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC8 Inhibition Reduces Lesional Iba-1+ Cell Infiltration after Spinal Cord Injury without Effects on Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Hdac8-IN-1 In Vitro Assay Protocol for Lung Cancer Cells: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Hdac8-IN-1, a selective inhibitor of Histone Deacetylase 8 (HDAC8), in lung cancer cell lines. HDAC8 is a class I histone deacetylase that is frequently overexpressed in various malignancies, including lung cancer, and plays a crucial role in tumor progression, making it a promising therapeutic target. These protocols detail the experimental procedures for assessing the cytotoxic and apoptotic effects of this compound, as well as its impact on the cell cycle of non-small cell lung cancer (NSCLC) cells. The included data, derived from established studies on HDAC inhibitors, serves as a reference for expected outcomes. Furthermore, this document provides diagrams of the experimental workflow and the implicated signaling pathways to facilitate a deeper understanding of the inhibitor's mechanism of action.

Introduction

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. In many cancers, including lung cancer, HDACs are aberrantly expressed or activated, contributing to the silencing of tumor suppressor genes and the promotion of cell proliferation, survival, and metastasis.[1][2]

HDAC8, a class I HDAC, has emerged as a significant therapeutic target in oncology.[3] Its inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer models. This compound is a potent and selective inhibitor of HDAC8 with a reported IC50 value of 27.2 nM. This application note outlines detailed protocols for the in vitro characterization of this compound's anti-cancer properties in relevant lung cancer cell lines, such as A549 (p53 wild-type) and H1299 (p53-null).

Data Presentation

The following tables summarize representative quantitative data for the effects of HDAC inhibitors on lung cancer cells. These values are provided as a reference to guide new experiments with this compound.

Table 1: Cytotoxicity of this compound in Human Lung Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) of this compound (Reference) |

| A549 | Wild-type | 7.9 |

| H1299 | Null | 7.2 |

| CL1-5 | Mutant | 7.0 |

Data is illustrative and based on the known effects of similar compounds. Actual experimental results may vary.

Table 2: Effect of HDAC Inhibition on Apoptosis in Lung Cancer Cells (Reference Data for other HDACi)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3 Activity |

| A549 | Control | ~5% | 1.0 |

| HDAC Inhibitor (e.g., SAHA) | Increased to 20-40% | 2.5 - 4.0 | |

| H1299 | Control | ~6% | 1.0 |

| HDAC Inhibitor (e.g., SAHA) | Increased to 25-45% | 3.0 - 5.0 |

This table provides expected trends based on the literature for pan-HDAC inhibitors like SAHA. Specific results for this compound should be determined experimentally.

Table 3: Effect of HDAC Inhibition on Cell Cycle Distribution in Lung Cancer Cells (Reference Data for other HDACi)

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| A549 | Control | ~55% | ~20% | ~25% |

| HDAC Inhibitor (e.g., VPA) | Increased to ~65% | Decreased to ~15% | ~20% | |

| H1299 | Control | ~50% | ~25% | ~25% |

| HDAC Inhibitor (e.g., VPA) | ~50% | Decreased to ~10% | Increased to ~40% |

This table illustrates the potential for cell cycle arrest at the G1 or G2/M phase, which can be cell-line dependent.[4] VPA is another HDAC inhibitor.

Experimental Protocols

Cell Culture

-

Cell Lines: A549 (ATCC® CCL-185™) and H1299 (ATCC® CRL-5803™) human non-small cell lung cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed 2.5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat cells with this compound at concentrations around the IC50 value and a vehicle control for 48 hours.

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Cycle Analysis (PI Staining)

This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualization of Pathways and Workflows

Discussion

The provided protocols offer a robust framework for the initial in vitro characterization of this compound in lung cancer cell lines. The expected outcomes, based on the known effects of other HDAC inhibitors, include a dose-dependent reduction in cell viability, an induction of apoptosis, and cell cycle arrest.[5][6]

The mechanism of action of HDAC inhibitors is multifaceted. By increasing histone acetylation, these compounds can reactivate the expression of silenced tumor suppressor genes.[1] A key player in this process is often the tumor suppressor p53. Inhibition of HDAC8 can lead to increased acetylation and activation of p53, which in turn upregulates the expression of downstream targets like p21 (WAF1/CIP1).[2] The induction of p21 is a critical event that can lead to cell cycle arrest, typically at the G1/S or G2/M transition, preventing the proliferation of cancer cells.[5]

Furthermore, activated p53 can promote apoptosis by increasing the expression of pro-apoptotic proteins such as Bax, while decreasing the levels of anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptotic cell death.[2] The activation of caspase-3 is a key executioner step in this process.[1]

It is important to note that the cellular response to HDAC inhibition can be cell-type specific and may also occur through p53-independent mechanisms. Therefore, the use of both p53-positive (A549) and p53-negative (H1299) cell lines is crucial for elucidating the precise mechanism of action of this compound.

Conclusion

The in vitro assays detailed in this application note provide a comprehensive approach to evaluate the anti-cancer efficacy of this compound in lung cancer cells. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The accompanying diagrams of the experimental workflow and signaling pathways serve as useful tools for planning and interpreting these crucial experiments in the drug development process. Further investigations may include combination studies with other chemotherapeutic agents to explore potential synergistic effects.

References

- 1. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]

- 2. Histone deacetylases modulate resistance to the therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Treatment Strategy for Lung Cancer With HDAC and Wnt/β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC2 overexpression confers oncogenic potential to human lung cancer cells by deregulating expression of apoptosis and cell cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hdac8-IN-1 Stock Solution Preparation

Topic: Preparation of Hdac8-IN-1 Stock Solution with DMSO Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound, a selective inhibitor of Histone Deacetylase 8 (HDAC8).

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1] HDAC8 catalyzes the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[2][3] By inhibiting HDAC8, this compound can modulate gene expression, making it a valuable tool for research in areas such as cancer biology and epigenetics.[1][4] It has demonstrated cytotoxic effects against various lung cancer cell lines.[1] The inhibitor has an IC50 value of 27.2 nM for HDAC8 and shows high selectivity over other HDAC isoforms.[1]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₉NO₃ | [1][5] |

| Molecular Weight | 345.4 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [1] |

| CAS Number | 1417997-93-3 | [1][5] |

| IC₅₀ (HDAC8) | 27.2 nM | [1][5] |

| Solubility in DMSO | 50 mg/mL (144.76 mM)[5] or 55 mg/mL (159.24 mM)[6] | [5][6] |

| Storage (Solid) | -20°C for up to 3 years | [5] |

| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [5] |

Experimental Protocols

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Water bath or sonicator (optional, to aid dissolution)[5]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

This compound is a bioactive compound. Handle with care and use appropriate PPE.

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

3.3. Protocol for Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing a commonly used 10 mM stock solution of this compound.

Step 1: Calculation To prepare a stock solution of a desired concentration, use the following formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM × 345.4 g/mol × 0.001 L = 3.454 mg

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out 3.454 mg of this compound powder into the tube. Note: For smaller volumes, it is often more practical to weigh a larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

Step 3: Dissolution

-

Add the calculated volume of DMSO to the tube containing the this compound powder. To make a 10 mM solution with 3.454 mg of compound, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath (up to 60°C) or brief sonication can be used to aid the process.[5] It is recommended to use newly opened, high-purity DMSO as hygroscopic DMSO can negatively impact solubility.[5]

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile tubes.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[5]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

4.2. Mechanism of Action: HDAC8 Inhibition

This diagram illustrates the biological role of HDAC8 in histone deacetylation and how this compound inhibits this process.

Caption: Inhibition of HDAC8-mediated histone deacetylation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]

- 3. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 化合物 this compound|T7082|TargetMol - ChemicalBook [m.chemicalbook.com]

Hdac8-IN-1 Treatment Protocol for Inducing Cell Cycle Arrest: Application Notes and Protocols

For Research Use Only.

Introduction

Hdac8-IN-1 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] HDACs play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues of histones and other non-histone proteins. Dysregulation of HDAC8 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4] Inhibition of HDAC8 has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[4] These application notes provide a detailed protocol for utilizing this compound to induce cell cycle arrest in cancer cell lines.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of HDAC8, leading to an accumulation of acetylated histones and non-histone proteins.[1][2][3] This hyperacetylation alters chromatin structure and modulates the expression of genes involved in cell cycle control. A key mechanism by which HDAC inhibitors, including likely this compound, induce cell cycle arrest is through the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1.[5][6] p21, in turn, binds to and inhibits the activity of cyclin-CDK complexes, primarily Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1 to S phase transition. This inhibition leads to the dephosphorylation of the Retinoblastoma protein (Rb), preventing the release of E2F transcription factors and ultimately causing a G1 phase cell cycle arrest.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Lines | Reference |

| HDAC8 IC50 | 27.2 nM | N/A (Enzymatic Assay) | [1][2][3] |

| Cytotoxic IC50 | 7.9 µM | A549 (Human Lung Carcinoma) | [2][3] |

| 7.2 µM | H1299 (Human Non-Small Cell Lung Carcinoma) | [2][3] | |

| 7.0 µM | CL1-5 (Human Lung Adenocarcinoma) | [2][3] |

Signaling Pathway and Experimental Workflow

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in 6-well or 12-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

-

Incubate overnight to allow for cell attachment.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

On the day of treatment, dilute the 10 mM this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be prepared with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.

Materials:

-

This compound treated and control cells

-

PBS

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (1 mg/mL stock)

-

FACS tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

After treatment, collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS and then trypsinize them.

-

Combine the trypsinized cells with the collected medium.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution (in PBS: 50 µg/mL PI, 100 µg/mL RNase A).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the DNA content histogram.

-

Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by Western blotting to elucidate the mechanism of this compound-induced cell cycle arrest.

Materials:

-

This compound treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cell viability in control group | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.1%. |

| No significant cell cycle arrest observed | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment (e.g., 1-10 µM for 24-72h). |

| Cell line is resistant to this compound. | Try a different cell line known to be sensitive to HDAC inhibitors. | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |

| Weak or no signal in Western blot | Low protein expression. | Increase the amount of protein loaded. |

| Inefficient antibody binding. | Check antibody specifications and optimize dilution. |

Conclusion

This document provides a comprehensive guide for using this compound to induce cell cycle arrest in cancer cell lines. The provided protocols for cell treatment, cell cycle analysis, and Western blotting, along with the mechanistic overview and quantitative data, should enable researchers to effectively design and execute experiments to investigate the effects of this potent HDAC8 inhibitor. Adherence to these protocols and proper experimental controls will ensure the generation of reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of G1 cell cycle arrest and apoptosis in myeloma cells induced by hybrid-compound histone deacetylase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.org]

- 4. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Hdac8-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that plays a critical role in regulating gene expression through the deacetylation of histone and non-histone proteins.[1][2] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] Hdac8-IN-1 is a potent and selective inhibitor of HDAC8, offering a valuable tool to investigate the specific functions of this enzyme. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to study the association of specific proteins with DNA regions in the cell. By combining the use of this compound with ChIP assays, researchers can elucidate the genome-wide impact of HDAC8 inhibition on histone acetylation and gene regulation.

These application notes provide a detailed protocol for utilizing this compound in a ChIP assay to investigate changes in histone acetylation at specific genomic loci.

Principle of the Assay

The protocol involves treating cells with this compound to inhibit HDAC8 activity, leading to an accumulation of acetylated histones at target gene promoters. Subsequently, a standard ChIP protocol is employed to crosslink protein-DNA complexes, shear chromatin, and immunoprecipitate the acetylated histones using a specific antibody. The associated DNA is then purified and can be analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-Seq) to identify the genomic regions where histone acetylation is altered by HDAC8 inhibition.

Materials and Reagents

-

Cell Culture:

-

Appropriate cell line (e.g., human cancer cell line with known HDAC8 expression)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

-

ChIP Assay:

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease

-

ChIP dilution buffer

-

Antibody against acetylated histone H3 (e.g., anti-acetyl-Histone H3 Lys9)

-

Normal rabbit IgG (as a negative control)

-

Protein A/G magnetic beads or agarose beads

-

Low salt wash buffer

-

High salt wash buffer

-

LiCl wash buffer

-

TE buffer

-

Elution buffer

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl alcohol or a DNA purification kit

-

Primers for qPCR analysis of target and control gene loci

-

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line at an appropriate density in culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Inhibitor Treatment: Treat the cells with the desired concentration of this compound. A dose-response and time-course experiment is recommended to determine the optimal concentration and incubation time. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the predetermined time under standard cell culture conditions (e.g., 37°C, 5% CO2).

Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

a. Cross-linking

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Incubate for 5 minutes at room temperature with gentle shaking.

-

Wash the cells twice with ice-cold PBS.

b. Cell Lysis and Chromatin Shearing

-

Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.[4] Alternatively, enzymatic digestion with micrococcal nuclease can be used.

c. Immunoprecipitation

-

Centrifuge the sheared chromatin to pellet debris and transfer the supernatant to a new tube.

-

Dilute the chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C with rotation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Save a small aliquot of the pre-cleared chromatin as "input" control.

-

Add the primary antibody (e.g., anti-acetyl-H3) and a negative control antibody (e.g., normal rabbit IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Add protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

d. Washes

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform sequential washes of the beads with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer. Each wash should be performed for 5-10 minutes at 4°C with rotation.

e. Elution and Reverse Cross-linking

-

Elute the chromatin from the beads by adding elution buffer and incubating at 65°C for 15-30 minutes with shaking.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C for at least 6 hours or overnight.

f. DNA Purification

-

Treat the samples with RNase A and then with Proteinase K.

-

Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

-

Resuspend the purified DNA in nuclease-free water.

Data Analysis

-

Quantitative PCR (qPCR): Use qPCR to quantify the amount of immunoprecipitated DNA for specific gene loci. Design primers to amplify promoter regions of genes known to be regulated by HDAC8 or genes of interest.

-

Data Interpretation: Calculate the enrichment of target DNA sequences in the this compound treated samples compared to the vehicle control, normalized to the input DNA. An increase in the signal for acetylated histones at a specific gene promoter following this compound treatment would indicate that HDAC8 normally deacetylates that locus.

Data Presentation

Table 1: Effect of this compound on Histone H3 Acetylation at the Promoter of Gene X

| Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. Vehicle |

| Vehicle | Anti-acetyl-H3 | 0.5 ± 0.1 | 1.0 |

| Vehicle | Normal Rabbit IgG | 0.05 ± 0.01 | - |

| This compound (X µM) | Anti-acetyl-H3 | 2.5 ± 0.3 | 5.0 |

| This compound (X µM) | Normal Rabbit IgG | 0.06 ± 0.02 | - |

This table presents hypothetical data for illustrative purposes.

Visualizations

References

- 1. Pathological Role of HDAC8: Cancer and Beyond [mdpi.com]

- 2. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Detecting H3 Acetylation Following Hdac8-IN-1 Treatment: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract